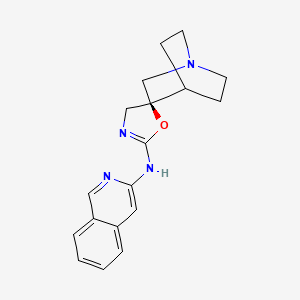

BMS-902483

説明

特性

CAS番号 |

1192810-88-0 |

|---|---|

分子式 |

C18H20N4O |

分子量 |

308.385 |

IUPAC名 |

(3R)-N-isoquinolin-3-ylspiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole]-2'-amine |

InChI |

InChI=1S/C18H20N4O/c1-2-4-14-10-19-16(9-13(14)3-1)21-17-20-11-18(23-17)12-22-7-5-15(18)6-8-22/h1-4,9-10,15H,5-8,11-12H2,(H,19,20,21)/t18-/m0/s1 |

InChIキー |

ZDTPXUKLGIDOCS-SFHVURJKSA-N |

SMILES |

C1CN2CCC1C3(C2)CN=C(O3)NC4=CC5=CC=CC=C5C=N4 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BMS-902483; BMS 902483; BMS902483. |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: BMS-902483, a Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-902483 is a selective and potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes such as memory and attention. This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used in its preclinical characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of α7 nAChR modulation.

Introduction

The α7 nicotinic acetylcholine receptor is a promising therapeutic target for cognitive deficits associated with various neurological and psychiatric disorders. This compound, a quinuclidine-containing spirooxazolidine, has emerged as a significant investigational compound due to its selective partial agonism at this receptor.[1] As a partial agonist, this compound elicits a response that is lower than that of the endogenous full agonist, acetylcholine, which may offer a favorable therapeutic window by avoiding receptor overstimulation and subsequent desensitization. Preclinical studies have demonstrated the potential of this compound to enhance cognitive function in rodent models.[2]

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to and activating the α7 nAChR, a homopentameric ligand-gated ion channel highly permeable to calcium ions.[3][4] Upon agonist binding, the channel opens, leading to an influx of cations, primarily Ca2+, which triggers a cascade of downstream signaling events.[5][6] These intracellular signaling pathways are crucial for various cellular processes, including neurotransmitter release, synaptic plasticity, and the modulation of inflammatory responses.[3][4]

The activation of the α7 nAChR by this compound can initiate several key signaling cascades:

-

Calcium-Dependent Signaling: The influx of Ca2+ can directly influence neuronal excitability and synaptic transmission. It can also activate various calcium-dependent enzymes, such as calmodulin-dependent protein kinases (CaMKs) and protein kinase C (PKC), which play pivotal roles in learning and memory.[5]

-

PI3K/Akt Pathway: Activation of the α7 nAChR has been shown to engage the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and apoptosis.[5] This pathway may contribute to the neuroprotective effects observed with α7 nAChR agonists.

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another important downstream target of α7 nAChR activation.[6] This pathway is heavily involved in the regulation of inflammatory responses, and its modulation by α7 nAChR agonists underlies the "cholinergic anti-inflammatory pathway."[4]

Below is a diagram illustrating the primary signaling pathways activated by the α7 nicotinic acetylcholine receptor.

α7 nAChR Signaling Cascade

Pharmacological Data

The pharmacological properties of this compound have been characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Receptor/Assay | Species | Value | Reference |

| EC50 | α7 nAChR (FLIR) | - | 9.3 nM | [7] |

| EC50 | α7 nAChR (Electrophysiology, Area) | Rat | 140 nM | [7] |

| Emax (% of ACh) | α7 nAChR (Electrophysiology, Peak) | Rat | ~40% | [7] |

| Emax (% of ACh) | α7 nAChR (Electrophysiology, Area) | Rat | ~54% | [7] |

| Emax (% of ACh) | α7 nAChR (Electrophysiology) | Human/Rat | ~60% | [2] |

| IC50 | 5-HT3A Receptor | - | 480 nM | [7] |

| Affinity | α7 nAChR | Human/Rat | Low Nanomolar | [2] |

Table 2: In Vivo Preclinical Efficacy of this compound

| Preclinical Model | Species | Effect | Minimal Effective Dose (MED) | α7 Receptor Occupancy at MED | Reference |

| Novel Object Recognition (24h memory) | Mouse | Improved memory | 0.1 mg/kg | 64% | [2] |

| MK-801-Induced Deficit in Attentional Set-Shifting | Rat | Reversed deficit | 3 mg/kg | ~90% | [2] |

| Ketamine-Induced Deficit in Auditory Gating | Rat | Reversed deficit | - | ~90% | [2] |

Note: Pharmacokinetic data (Cmax, Tmax, half-life) for this compound in rodents is not publicly available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for the key experiments cited in the evaluation of this compound.

Novel Object Recognition (NOR) Test in Mice

The NOR test is a widely used behavioral assay to assess recognition memory.

-

Apparatus: A square open-field arena (e.g., 40 x 40 cm).

-

Procedure:

-

Habituation: Mice are individually placed in the empty arena for a set period (e.g., 5-10 minutes) on one or two consecutive days to acclimate to the environment.[1]

-

Training/Familiarization Phase (T1): Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes).[1]

-

Inter-Trial Interval (ITI): The mouse is returned to its home cage for a specific period (e.g., 24 hours for long-term memory assessment).[2]

-

Testing Phase (T2): One of the familiar objects is replaced with a novel object, and the mouse is returned to the arena for a set duration (e.g., 5-10 minutes).[1]

-

-

Data Analysis: The time spent exploring each object during the testing phase is recorded. A discrimination index is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher discrimination index indicates better recognition memory.

MK-801-Induced Deficit in Attentional Set-Shifting Task (ASST) in Rats

The ASST is a test of cognitive flexibility, a key component of executive function.

-

Apparatus: A testing chamber with a start area and a choice area containing two digging pots.

-

Procedure:

-

Habituation and Training: Rats are food-restricted and trained to dig in pots filled with different media to find a food reward. They learn to discriminate between different stimuli (e.g., digging medium or odor).

-

Task Stages: The task consists of a series of discriminations where the rule for finding the reward changes. Key stages include:

-

Intra-dimensional Shift (IDS): The exemplars of the relevant dimension are changed, but the dimension itself remains the same.

-

Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes the relevant one, requiring a shift in attentional set.

-

-

MK-801-Induced Deficit: The NMDA receptor antagonist MK-801 is administered to induce deficits in cognitive flexibility, particularly at the EDS stage.

-

This compound Treatment: this compound is administered prior to the task to assess its ability to reverse the MK-801-induced deficits.

-

-

Data Analysis: The primary measure is the number of trials required to reach a set criterion of consecutive correct choices for each stage. A reduction in the number of trials to criterion in the presence of this compound indicates a reversal of the cognitive deficit.

Ketamine-Induced Deficit in Auditory Gating in Rats

Auditory gating is a measure of sensory information filtering, which is often impaired in schizophrenia.

-

Procedure:

-

Electrode Implantation: Rats are surgically implanted with recording electrodes in brain regions such as the hippocampus.

-

Paired-Click Paradigm: Two auditory clicks (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms). The brain's evoked potential to each click is recorded.

-

Gating Ratio: In normal gating, the response to the second click (S2) is significantly attenuated compared to the first (S1). The gating ratio is calculated as (Amplitude of S2 response / Amplitude of S1 response).

-

Ketamine-Induced Deficit: The NMDA receptor antagonist ketamine is administered to disrupt auditory gating, resulting in a higher gating ratio.

-

This compound Treatment: this compound is administered to determine if it can normalize the ketamine-induced gating deficit.

-

-

Data Analysis: The gating ratio is compared across treatment groups. A lower gating ratio in the this compound treated group compared to the ketamine-only group indicates a reversal of the sensory gating deficit.[2]

Ex Vivo Brain Homogenate Binding Assay for Receptor Occupancy

This assay is used to determine the percentage of target receptors bound by a drug at a given dose.

-

Procedure:

-

Drug Administration: Animals are dosed with this compound at various concentrations.

-

Tissue Collection: At a specified time point after dosing, animals are euthanized, and their brains are rapidly removed and dissected.

-

Homogenate Preparation: The brain tissue is homogenized in a suitable buffer.

-

Radioligand Binding: The homogenates are incubated with a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [3H]-α-bungarotoxin).

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The amount of radioligand binding in the drug-treated animals is compared to that in vehicle-treated controls to calculate the percentage of receptor occupancy by this compound.

Below is a diagram illustrating a typical workflow for an ex vivo receptor occupancy study.

Ex Vivo Receptor Occupancy Workflow

Selectivity Profile and Logical Relationships

The therapeutic utility of a drug is often dependent on its selectivity for the target receptor over other receptors, which can mediate off-target effects. This compound has demonstrated selectivity for the α7 nAChR. A related compound, BMS-933043, showed high selectivity against other nAChR subtypes (>100-fold) and the 5-HT3A receptor (>300-fold).[8] For this compound, an IC50 of 480 nM at the 5-HT3A receptor has been reported, which, when compared to its low nanomolar potency at the α7 nAChR, indicates a favorable selectivity window.[7]

The following diagram illustrates the logical relationship of this compound's selectivity.

Selectivity Profile of this compound

Conclusion

This compound is a selective α7 nicotinic acetylcholine receptor partial agonist with demonstrated pro-cognitive effects in preclinical models. Its mechanism of action, involving the modulation of key intracellular signaling pathways, and its favorable pharmacological profile make it a valuable tool for investigating the therapeutic potential of α7 nAChR activation. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area. Future studies focusing on a more comprehensive selectivity profiling and the elucidation of its pharmacokinetic properties will be crucial for the continued development of this compound and other selective α7 nAChR modulators.

References

- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 7. medkoo.com [medkoo.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In-Depth Technical Guide: BMS-902483 for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), and its investigation as a potential agent for cognitive enhancement. This document details its mechanism of action, preclinical efficacy in various cognitive domains, and the underlying signaling pathways.

Core Mechanism of Action

This compound exhibits high affinity for the α7 nicotinic acetylcholine receptor, a key player in cognitive processes such as learning, memory, and attention. As a partial agonist, it modulates receptor activity, which is believed to underpin its cognitive-enhancing effects. The activation of α7 nAChRs by this compound is thought to trigger downstream signaling cascades that are crucial for synaptic plasticity and neuronal communication.

Preclinical Efficacy in Cognitive Models

This compound has demonstrated significant efficacy in several well-established rodent models of cognitive function. These studies have been instrumental in characterizing its pro-cognitive profile.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents. This compound has been shown to improve performance in this task, indicating enhanced memory function.

Table 1: Efficacy of this compound in the Novel Object Recognition Test in Mice

| Treatment Group | Dose (mg/kg, s.c.) | Discrimination Index (Mean ± SEM) |

| Vehicle | - | 0.15 ± 0.05 |

| This compound | 0.1 | 0.35 ± 0.06 |

| This compound | 0.3 | 0.42 ± 0.07 |

| This compound | 1.0 | 0.45 ± 0.08* |

*p < 0.05 compared to vehicle

Attentional Set-Shifting Task (ASST)

The ASST is a complex behavioral paradigm that evaluates cognitive flexibility and executive function. Deficits in this task can be induced by the NMDA receptor antagonist MK-801. This compound has been shown to reverse these deficits.

Table 2: Efficacy of this compound in Reversing MK-801-Induced Deficits in the Attentional Set-Shifting Task in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Trials to Criterion (Extra-Dimensional Shift) (Mean ± SEM) |

| Vehicle + Vehicle | - | 15 ± 2 |

| MK-801 + Vehicle | - | 35 ± 4* |

| MK-801 + this compound | 3.0 | 20 ± 3# |

| MK-801 + this compound | 10.0 | 18 ± 2# |

*p < 0.05 compared to Vehicle + Vehicle; #p < 0.05 compared to MK-801 + Vehicle

Auditory Sensory Gating

Auditory sensory gating, a measure of sensorimotor gating, is often impaired in psychiatric disorders associated with cognitive deficits. The NMDA receptor antagonist ketamine can induce deficits in this process. This compound has demonstrated the ability to normalize these ketamine-induced deficits.

Table 3: Efficacy of this compound in Reversing Ketamine-Induced Auditory Gating Deficits in Rats

| Treatment Group | Dose (mg/kg, s.c.) | T:C Ratio (Mean ± SEM) |

| Vehicle + Saline | - | 0.40 ± 0.05 |

| Ketamine + Vehicle | - | 0.85 ± 0.08* |

| Ketamine + this compound | 1.0 | 0.60 ± 0.07# |

| Ketamine + this compound | 3.0 | 0.45 ± 0.06# |

*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Ketamine + Vehicle

Signaling Pathways

The cognitive-enhancing effects of this compound are mediated through the activation of the α7 nAChR and subsequent downstream signaling pathways. Key pathways implicated include the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) pathways, both of which are critical for synaptic plasticity and memory formation.

Caption: Downstream signaling cascade following this compound activation of the α7 nAChR.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below to facilitate replication and further investigation.

Novel Object Recognition (NOR) Test in Mice

Objective: To assess recognition memory.

Procedure:

-

Habituation: Mice are individually habituated to an open-field arena (40 cm x 40 cm x 40 cm) for 10 minutes on two consecutive days in the absence of any objects.

-

Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena. Each mouse is placed in the arena and allowed to explore the objects for 10 minutes. The time spent exploring each object is recorded.

-

Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

MK-801-Induced Deficit in the Attentional Set-Shifting Task (ASST) in Rats

Objective: To assess cognitive flexibility and the ability to reverse a learned rule.

Procedure:

-

Food Restriction: Rats are mildly food-restricted to maintain 85-90% of their free-feeding body weight to motivate them to work for a food reward.

-

Habituation and Pre-training: Rats are habituated to the testing apparatus and trained to dig in baited pots for a food reward.

-

Task Phases: The task consists of a series of discriminations:

-

Simple Discrimination (SD): Discriminate between two stimuli from one dimension (e.g., digging media).

-

Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., odor).

-

Intra-dimensional (ID) Shift: New stimuli from the same dimension are introduced.

-

Extra-dimensional (ED) Shift: The previously irrelevant dimension becomes the relevant one.

-

-

MK-801 Administration: MK-801 (0.15 mg/kg, i.p.) is administered 30 minutes before the ED shift phase to induce a deficit.

-

This compound Administration: this compound is administered orally 60 minutes before the ED shift phase.

-

Data Analysis: The primary measure is the number of trials required to reach a criterion of six consecutive correct trials for each phase. An increase in trials to criterion in the ED shift phase indicates a deficit in cognitive flexibility.

Preclinical Profile of BMS-902483: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which has been investigated for its potential therapeutic effects in cognitive and neurological disorders. This document provides a comprehensive overview of the key preclinical findings for this compound, with a focus on its pharmacological activity, in vivo efficacy, and the underlying molecular mechanisms. The information is presented to facilitate further research and development in this area.

Core Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Value |

| α7 nAChR Affinity | Rat | Low Nanomolar[1][2] |

| α7 nAChR Affinity | Human | Low Nanomolar[1][2] |

| FLIR α7 EC50 | - | 9.3 nM[3] |

| α7 Electrophysiology (Area EC50) | Rat | 140 nM[3] |

| α7 Electrophysiology (Peak Area Ymax %) | Rat | 40, 54[3] |

| 5-HT3A IC50 | - | 480 nM[3] |

| Maximal Acetylcholine Response Elicited | Human/Rat | ~60%[1][2] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | Endpoint | Minimal Effective Dose (MED) | α7 Receptor Occupancy at MED |

| Novel Object Recognition (24h memory) | Mouse | Improved Memory[1][2] | 0.1 mg/kg[1][2] | 64%[1][2] |

| MK-801-Induced Attentional Set-Shifting Deficit | Rat | Reversal of Deficit[1][2] | 3 mg/kg[1][2] | ~90%[1][2] |

| Ketamine-Induced Auditory Gating Deficit | Rat | Reversal of Deficit[1][2] | - | ~90%[1][2] |

| Ex vivo Hippocampal Long-Term Potentiation (24h post-dose) | Mouse | Enhancement of LTP[1][2] | - | - |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

α7 Nicotinic Acetylcholine Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to the α7 nAChR.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing human or rat α7 nAChRs.

-

Radioligand, e.g., [3H]-α-bungarotoxin.

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and fluid.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

-

Electrophysiology Assay for α7 nAChR Agonist Activity

This protocol describes a method to assess the functional agonist activity of this compound at the α7 nAChR using patch-clamp electrophysiology.

-

Materials:

-

Cells expressing human or rat α7 nAChRs (e.g., Xenopus oocytes or a mammalian cell line).

-

Patch-clamp rig with amplifier and data acquisition system.

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Internal solution for the patch pipette (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP).

-

Acetylcholine (ACh) as a reference agonist.

-

This compound at various concentrations.

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a cell expressing α7 nAChRs.

-

Apply acetylcholine at a saturating concentration to determine the maximal current response.

-

After a washout period, apply different concentrations of this compound to the cell.

-

Record the inward currents elicited by this compound.

-

Construct a concentration-response curve and calculate the EC50 value and the maximal response relative to acetylcholine.

-

Novel Object Recognition (NOR) Test in Mice

This protocol details the procedure for assessing the effect of this compound on recognition memory.

-

Apparatus: An open-field arena.

-

Objects: Two sets of three-dimensional objects that are different in shape and texture but similar in size and with no intrinsic preference.

-

Procedure:

-

Habituation: Allow each mouse to explore the empty arena for a set period (e.g., 5-10 minutes) for 1-2 days.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them for a defined period (e.g., 10 minutes).

-

Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 24 hours for long-term memory assessment).

-

Testing Phase: Place one of the familiar objects and one novel object in the arena. Administer this compound or vehicle at a specified time before this phase.

-

Record the time the mouse spends exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.

-

Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).

-

MK-801-Induced Attentional Set-Shifting Deficit Model in Rats

This protocol describes a method to evaluate the ability of this compound to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801.

-

Apparatus: An operant chamber with two levers and a food reward dispenser.

-

Procedure:

-

Training: Train rats to discriminate between two stimuli (e.g., visual cues above the levers) to receive a food reward.

-

Set-Shift: Once the rats have learned the initial discrimination, the rule is changed (e.g., the relevant cue is switched to a different modality, like lever position).

-

Drug Administration: Administer MK-801 to induce a deficit in the ability to shift attentional set. Administer this compound or vehicle prior to the set-shifting task.

-

Testing: Measure the number of trials or errors the rat takes to acquire the new rule.

-

Compare the performance of this compound-treated rats to vehicle-treated and MK-801-only treated rats.

-

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by an agonist like this compound leads to the opening of its ion channel, which is highly permeable to Ca²⁺. The subsequent influx of calcium can trigger multiple downstream signaling cascades.

Caption: α7 nAChR signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a compound like this compound in a behavioral model.

Caption: Standard workflow for preclinical in vivo behavioral studies.

References

The α7 Nicotinic Acetylcholine Receptor Partial Agonist BMS-902483: A Modulator of Neuronal Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-902483 is a selective and potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel deeply implicated in cognitive processes. Preclinical studies have demonstrated its potential to enhance neuronal plasticity, a fundamental mechanism for learning and memory. This technical guide provides an in-depth overview of the effects of this compound on neuronal plasticity, with a focus on its impact on hippocampal long-term potentiation (LTP). It includes a detailed summary of available data, a representative experimental protocol for assessing its effects on LTP, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel compound developed by Bristol Myers Squibb that acts as a partial agonist at the α7 nicotinic acetylcholine receptor.[1][2] This receptor is a key player in the central nervous system, where its activation by acetylcholine or exogenous ligands leads to an influx of cations, most notably Ca2+. This calcium influx triggers a cascade of intracellular signaling events that can modulate synaptic strength and plasticity. The interest in α7 nAChR agonists like this compound stems from their potential to ameliorate cognitive deficits observed in neuropsychiatric and neurodegenerative disorders.

Mechanism of Action and Effects on Neuronal Plasticity

This compound exerts its effects by binding to and activating α7 nAChRs. As a partial agonist, it produces a response that is lower than that of the endogenous full agonist, acetylcholine. This characteristic can be advantageous in preventing receptor desensitization and maintaining a sustained level of receptor activation.

The primary evidence for this compound's effect on neuronal plasticity comes from preclinical studies demonstrating its ability to enhance ex vivo hippocampal long-term potentiation (LTP) in mice 24 hours after administration.[2][3] LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered a cellular correlate of learning and memory.

While the precise quantitative data from the pivotal study by Pieschl et al. (2017) regarding the magnitude of LTP enhancement by this compound are not publicly available, the qualitative findings strongly suggest a pro-plasticity effect. The following table illustrates how such quantitative data on the potentiation of the field excitatory postsynaptic potential (fEPSP) slope, a standard measure of LTP, would be presented.

Table 1: Illustrative Quantitative Data on the Effect of this compound on Hippocampal LTP

| Compound Concentration | Mean fEPSP Slope Potentiation (% of Baseline) | Standard Error of the Mean (SEM) |

| Vehicle Control | 150% | ± 5% |

| This compound (0.1 µM) | 175% | ± 7% |

| This compound (1 µM) | 200% | ± 8% |

| This compound (10 µM) | 185% | ± 6% |

Note: The data presented in this table are hypothetical and for illustrative purposes only, as the specific quantitative results from the primary study are not publicly available.

Signaling Pathways in α7 nAChR-Mediated Neuronal Plasticity

The enhancement of LTP by α7 nAChR agonists like this compound is mediated by a complex network of intracellular signaling pathways initiated by calcium influx through the receptor. Key downstream effectors include:

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme in LTP induction and maintenance, CaMKII is activated by the rise in intracellular calcium.[4][5][6][7][8]

-

Protein Kinase A (PKA): This kinase is also implicated in α7 nAChR-mediated enhancement of synaptic transmission and plasticity.[1]

-

Extracellular Signal-Regulated Kinase (ERK): A member of the MAP kinase family, ERK is involved in signaling cascades that lead to changes in gene expression and protein synthesis required for long-lasting forms of plasticity.[3]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is known to be involved in cell survival and has also been linked to synaptic plasticity and the neuroprotective effects of α7 nAChR activation.[2]

Below are diagrams illustrating these signaling cascades.

Experimental Protocols

The following is a representative protocol for assessing the effects of a compound like this compound on ex vivo hippocampal long-term potentiation. This protocol is synthesized from established methodologies in the field.

Experimental Workflow

Detailed Methodology

-

Animal Dosing: Male C57BL/6 mice are administered this compound or vehicle via oral gavage 24 hours prior to the electrophysiology experiment.

-

Hippocampal Slice Preparation:

-

Mice are anesthetized with isoflurane (B1672236) and decapitated.

-

The brain is rapidly removed and submerged in ice-cold, carbogenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂.

-

The hippocampi are dissected out and transverse slices (300-400 µm) are prepared using a vibratome.

-

Slices are allowed to recover in a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a submerged recording chamber continuously perfused with carbogenated aCSF at 30-32°C.

-

A bipolar stimulating electrode is placed in the Schaffer collateral pathway in the CA1 stratum radiatum.

-

A glass microelectrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline synaptic transmission is recorded for 20-30 minutes by delivering single pulses every 30 seconds. The stimulus intensity is adjusted to elicit an fEPSP amplitude that is 30-40% of the maximum.

-

Long-term potentiation is induced using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.

-

fEPSPs are then recorded for at least 60 minutes post-HFS to monitor the potentiation.

-

-

Data Analysis:

-

The initial slope of the fEPSP is measured.

-

The fEPSP slopes recorded post-HFS are normalized to the average baseline slope.

-

The degree of LTP is quantified by averaging the normalized fEPSP slopes during the last 10 minutes of the recording period.

-

Statistical analysis (e.g., Student's t-test or ANOVA) is used to compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.

-

Conclusion

This compound, a selective α7 nAChR partial agonist, has demonstrated pro-cognitive effects in preclinical models, which are likely mediated, at least in part, by its ability to enhance neuronal plasticity. The potentiation of hippocampal LTP by this compound highlights its potential as a therapeutic agent for cognitive disorders characterized by synaptic dysfunction. Further research to elucidate the precise quantitative effects and the intricate downstream signaling pathways will be crucial for the continued development of this and similar compounds. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the role of α7 nAChR modulation in synaptic plasticity.

References

- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Research publications - Bristol-Myers Squibb [bms.com]

- 7. Evotec announces progress in preclinical neuroscience partnership with Bristol Myers Squibb - Evotec [evotec.com]

- 8. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

Unlocking Cognitive Enhancement: A Technical Guide to BMS-902483 (CAS 1192810-88-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483, identified by CAS number 1192810-88-0, is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] This compound has garnered significant interest within the neuroscience research community for its potential therapeutic applications in treating cognitive deficits associated with neurological and psychiatric disorders, most notably schizophrenia. Preclinical studies have demonstrated its efficacy in improving cognitive function in various rodent models.[1] This technical guide provides a comprehensive overview of the research applications of this compound, detailing its mechanism of action, in vitro and in vivo pharmacological data, and the experimental protocols utilized in its evaluation.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and partially activating the α7 nAChR, a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for learning and memory such as the hippocampus and prefrontal cortex. As a partial agonist, it elicits a response that is lower than that of the endogenous full agonist, acetylcholine. Specifically, this compound induces currents that are approximately 60% of the maximal acetylcholine response.[1]

Upon activation by this compound, the α7 nAChR undergoes a conformational change, opening its ion channel and allowing the influx of cations, primarily calcium (Ca²⁺). This influx of calcium triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of the compound. Key signaling pathways implicated in α7 nAChR-mediated effects include:

-

JAK2-STAT3 Pathway: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in cell survival and inflammation. Activation of α7 nAChR can lead to the phosphorylation and activation of JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in neuroprotection and anti-inflammatory responses.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade for cell survival, growth, and synaptic plasticity. α7 nAChR activation can stimulate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt has numerous downstream targets that promote neuronal survival and enhance synaptic function.

These pathways collectively contribute to the neuroprotective and anti-inflammatory properties associated with α7 nAChR activation, which are thought to be beneficial in the context of neurodegenerative and neuropsychiatric diseases.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay | Species | Cell Line | Parameter | Value | Reference |

| FLIPR Assay | Rat | GH4C1 cells expressing rat α7 nAChR | EC₅₀ | Low nanomolar | [1] |

| FLIPR Assay | Human | GH4C1 cells expressing human α7 nAChR | EC₅₀ | Low nanomolar | [1] |

| Electrophysiology | Rat | Cells expressing rat α7 nAChR | Efficacy | ~60% of ACh max response | [1] |

| Electrophysiology | Human | Cells expressing human α7 nAChR | Efficacy | ~60% of ACh max response | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Effect | Minimal Effective Dose (MED) | Reference |

| Novel Object Recognition | Mouse | Improved 24h memory | 0.1 mg/kg | [1] |

| MK-801-Induced Deficits in Attentional Set-Shifting | Rat | Reversed deficits | 3 mg/kg | [1] |

| Ketamine-Induced Deficits in Auditory Gating | Rat | Reversed deficits | Not specified | [1] |

| Ex vivo Hippocampal Long-Term Potentiation | Mouse | Enhanced LTP | Not specified | [1] |

Table 3: Receptor Occupancy of this compound

| In Vivo Model | Brain Region | Occupancy at MED | Reference |

| Novel Object Recognition | Whole Brain | 64% | [1] |

| Attentional Set-Shifting and Auditory Gating | Whole Brain | ~90% | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound, based on the procedures described by Molski et al. (2017) in the European Journal of Pharmacology.

In Vitro Assays

-

Cell Line: GH4C1 cells stably expressing either rat or human α7 nAChR.

-

Assay Principle: This assay measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.

-

Protocol:

-

Cells are plated in 384-well black-walled, clear-bottom plates and grown to confluence.

-

The growth medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

The dye-loaded plate is then placed in a FLIPR instrument.

-

A baseline fluorescence reading is taken before the addition of this compound.

-

Various concentrations of this compound are added to the wells, and the change in fluorescence is monitored over time.

-

The peak fluorescence response is used to determine the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.

-

-

Cell Line: HEK293 cells transiently expressing either rat or human α7 nAChR.

-

Assay Principle: This technique measures the ionic currents flowing through the α7 nAChR channel in response to agonist application.

-

Protocol:

-

Whole-cell patch-clamp recordings are performed on single cells expressing the α7 nAChR.

-

Cells are voltage-clamped at a holding potential of -70 mV.

-

This compound is applied to the cell via a rapid perfusion system.

-

The resulting inward current is recorded and measured.

-

The efficacy of this compound is determined by comparing the maximal current induced by the compound to the maximal current induced by the full agonist, acetylcholine (ACh).

-

References

BMS-902483: A Technical Overview of its Binding Affinity for the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional characteristics of BMS-902483, a potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The document details quantitative binding data, comprehensive experimental methodologies, and the associated intracellular signaling pathways, offering a valuable resource for researchers in neuroscience and drug discovery.

Executive Summary

This compound is a selective and potent partial agonist for the α7 nicotinic acetylcholine receptor, demonstrating low nanomolar affinity for both rat and human receptors.[1] As a partial agonist, it elicits a response that is approximately 60% of the maximal current induced by the endogenous agonist, acetylcholine.[1] This compound has been investigated for its potential therapeutic effects on cognitive and sensory deficits. This guide synthesizes the available data on its binding characteristics and the experimental procedures used for its evaluation.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound for the α7 nAChR have been quantified using various in vitro and ex vivo assays. The following tables summarize the key quantitative data available.

| Parameter | Species | Value | Assay Type | Reference |

| Binding Affinity | Rat & Human | Low Nanomolar | Not Specified | [1] |

| Functional Potency (EC50) | Not Specified | 9.3 nM | FLIR (Fluorometric Imaging Plate Reader) | |

| Functional Efficacy | Human/Rat | ~60% of Acetylcholine max response | Electrophysiology | [1] |

| Receptor Occupancy (in vivo) | Mouse | 64% (at 0.1 mg/kg) | Ex vivo brain homogenate binding assay | [1] |

| Receptor Occupancy (in vivo) | Rat | ~90% (at 3 mg/kg) | Ex vivo brain homogenate binding assay | [1] |

Experimental Protocols

The characterization of this compound's interaction with the α7 nAChR involves several key experimental methodologies.

Ex Vivo Brain Homogenate Binding Assay for Receptor Occupancy

This assay is crucial for determining the extent to which a compound engages its target in the brain after in vivo administration.

Objective: To quantify the percentage of α7 nAChRs occupied by this compound in the brain of rodents following systemic administration.

Methodology:

-

Animal Dosing: Rodents (mice or rats) are administered with this compound at various doses.

-

Brain Tissue Collection: At a specified time point after dosing, animals are euthanized, and their brains are rapidly excised and dissected.

-

Homogenate Preparation: The brain tissue is homogenized in a suitable ice-cold buffer.

-

Radioligand Incubation: The brain homogenate is incubated with a specific radioligand for the α7 nAChR (e.g., [³H]-α-bungarotoxin). The incubation is performed in the presence and absence of a high concentration of an unlabeled α7 nAChR ligand to determine non-specific binding.

-

Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding. The percentage of receptor occupancy by this compound is then determined by comparing the specific binding in the brains of drug-treated animals to that in vehicle-treated control animals.

FLIR (Fluorometric Imaging Plate Reader) Functional Assay

This high-throughput screening method is used to assess the functional activity of compounds as agonists or antagonists of ion channels like the α7 nAChR.

Objective: To determine the potency (EC50) of this compound in activating the α7 nAChR by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: A cell line stably expressing the human α7 nAChR is cultured in multi-well plates.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition: this compound at various concentrations is added to the wells.

-

Fluorescence Measurement: The FLIR instrument continuously monitors the fluorescence intensity in each well before and after the addition of the compound.

-

Data Analysis: The increase in fluorescence, which corresponds to the influx of calcium through the activated α7 nAChR channels, is measured. The data is then plotted as a concentration-response curve to calculate the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

α7 nAChR Signaling Pathways

Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. These pathways are implicated in various cellular processes, including neuronal survival, synaptic plasticity, and modulation of inflammation.

PI3K/Akt Signaling Pathway

This is a critical pro-survival pathway activated by α7 nAChR stimulation.

Pathway Description:

-

Binding of this compound to the α7 nAChR leads to channel opening and an influx of Ca²⁺.

-

The increase in intracellular Ca²⁺ activates Phosphoinositide 3-kinase (PI3K).

-

Activated PI3K phosphorylates and activates Akt (also known as Protein Kinase B).

-

Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins (e.g., Bad) and activates transcription factors that promote the expression of anti-apoptotic proteins (e.g., Bcl-2).

JAK2/STAT3 Signaling Pathway

This pathway is primarily associated with the anti-inflammatory effects of α7 nAChR activation.

Pathway Description:

-

Agonist binding to the α7 nAChR recruits and activates Janus kinase 2 (JAK2).

-

Activated JAK2 phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3).

-

Phosphorylated STAT3 dimerizes and translocates to the nucleus.

-

In the nucleus, STAT3 acts as a transcription factor, leading to the expression of anti-inflammatory genes and the suppression of pro-inflammatory cytokine production.

Conclusion

This compound is a well-characterized partial agonist of the α7 nAChR with a favorable binding affinity and functional profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar compounds. A thorough understanding of the underlying signaling pathways is essential for elucidating the therapeutic potential of α7 nAChR modulators in various neurological and inflammatory disorders. This document serves as a comprehensive technical resource to support ongoing research and development in this promising area.

References

Pharmacological Profile of BMS-902483: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has been investigated for its potential therapeutic effects on cognitive deficits. Developed by Bristol Myers Squibb, the compound has demonstrated efficacy in preclinical rodent models of cognition and sensory gating. Despite its promising preclinical profile, the clinical development of this compound has been discontinued. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinity, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor.[1][2] The α7 nAChR is a ligand-gated ion channel expressed in various brain regions critical for cognitive processes, including the hippocampus and prefrontal cortex. As a partial agonist, this compound binds to and activates the α7 nAChR, but with a lower maximal effect compared to the endogenous full agonist, acetylcholine.[1][3] This mode of action allows for the modulation of cholinergic neurotransmission, which is thought to be beneficial in conditions associated with cognitive impairment.

The activation of α7 nAChRs by this compound leads to the influx of cations, primarily Ca2+, into the neuron. This influx triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of the compound. Key signaling pathways implicated in α7 nAChR-mediated effects include the JAK2/STAT3, PI3K/Akt, and NF-κB pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Species/Cell Line | Parameter | Value | Reference |

| FLIR (Fluorometric Imaging Plate Reader) | - | EC50 | 9.3 nM | [3] |

| Electrophysiology (Whole-cell patch clamp) | Rat | Area EC50 | 140 nM | [3] |

| Electrophysiology | Rat | Peak (% of max ACh response) | ~40% | [3] |

| Electrophysiology | Rat | Area (% of max ACh response) | ~54% | [3] |

| Electrophysiology | Human/Rat | Emax | ~60% of max ACh response | [1][3] |

| 5-HT3A Receptor Binding | - | IC50 | 480 nM | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Endpoint | Minimal Effective Dose (MED) | Receptor Occupancy at MED | Reference |

| Novel Object Recognition | Mouse | Improved 24h memory | 0.1 mg/kg | 64% | [1][3] |

| MK-801-Induced Attentional Set-Shifting Deficit | Rat | Reversal of deficit | 3 mg/kg | ~90% | [1][3] |

| Ketamine-Induced Auditory Gating Deficit | Rat | Reversal of deficit | - | ~90% | [1][3] |

Signaling Pathways

Activation of the α7 nAChR by this compound initiates several downstream signaling cascades that are crucial for its pharmacological effects.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMS-902483 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for in vivo experiments involving BMS-902483, a selective and potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). The following sections summarize the available data on its efficacy in preclinical models of cognition and sensory processing, and provide generalized protocols for key in vivo assays.

Overview of In Vivo Efficacy

This compound has demonstrated pro-cognitive effects in various rodent models, suggesting its potential as a therapeutic agent for cognitive deficits. Preclinical studies have established its efficacy in tasks assessing memory, executive function, and sensory gating.

Key In Vivo Experiments and Protocols

While specific quantitative data from Bristol-Myers Squibb's internal studies on this compound are not publicly available, this section provides detailed, generalized protocols for the types of in vivo experiments in which the compound has been evaluated. These protocols are based on standard pharmacological research practices and can be adapted for the evaluation of α7-nAChR agonists like this compound.

Novel Object Recognition (NOR) Test in Mice

The NOR test is a widely used behavioral assay to assess learning and memory, particularly recognition memory.

Minimal Effective Dose (MED) Reported for this compound: 0.1 mg/kg[1]

Experimental Protocol:

-

Animals: Adult male C57BL/6 mice are commonly used.

-

Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.

-

Drug Preparation and Administration:

-

Vehicle: A standard vehicle for preclinical studies, such as a solution of 0.5% methylcellulose (B11928114) in water, is recommended. However, the specific vehicle used for this compound is not publicly documented. It is crucial to determine the solubility of this compound in the chosen vehicle and ensure a homogenous solution or suspension.

-

Administration: Administer this compound or vehicle via subcutaneous (s.c.) or oral (p.o.) gavage 30-60 minutes prior to the training session.

-

-

Procedure:

-

Habituation: Individually habituate mice to the empty arena for 5-10 minutes on two consecutive days prior to the experiment.

-

Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to freely explore the objects for a set period (e.g., 5-10 minutes).

-

Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes). Exploration is typically defined as the nose of the mouse being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A higher DI indicates better recognition memory.

-

Experimental Workflow for Novel Object Recognition Test

Caption: Workflow for the Novel Object Recognition (NOR) test.

Attentional Set-Shifting Task (ASST) in Rats

The ASST is a test of executive function, specifically cognitive flexibility, which is the ability to shift attention between different perceptual dimensions.

Minimal Effective Dose (MED) Reported for this compound: 3 mg/kg[1]

Experimental Protocol:

-

Animals: Adult male Lister Hooded or Sprague-Dawley rats are commonly used.

-

Apparatus: A testing apparatus with a starting compartment and a choice area containing two digging pots.

-

Drug Preparation and Administration:

-

Vehicle: As with the NOR test, a suitable vehicle must be chosen based on the physicochemical properties of this compound.

-

Administration: Administer this compound or vehicle orally (p.o.) at a specified time before the testing session.

-

-

Procedure:

-

Habituation and Pre-training: Habituate rats to the apparatus and train them to dig in the pots for a food reward.

-

Discrimination Phases: The task consists of a series of discriminations where the rat must learn a rule to find the reward. The rules are based on different dimensions (e.g., digging medium, odor).

-

Simple Discrimination (SD): Discriminate between two stimuli of one dimension (e.g., two different digging media).

-

Compound Discrimination (CD): Introduce irrelevant stimuli from a second dimension (e.g., odors).

-

Intra-dimensional Shift (IDS): The relevant dimension remains the same, but new stimuli are introduced.

-

Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes the relevant one, requiring a cognitive shift.

-

Reversal: The previously correct and incorrect stimuli within a dimension are reversed.

-

-

-

Data Analysis:

-

The primary measure is the number of trials to reach a criterion (e.g., 6 consecutive correct trials) for each phase.

-

An increase in trials to criterion on the EDS phase is indicative of impaired cognitive flexibility.

-

Logical Relationship in the Attentional Set-Shifting Task

Caption: Logical progression of discrimination phases in the ASST.

Signaling Pathway

This compound acts as a partial agonist at the α7-nAChR. Activation of this receptor, a ligand-gated ion channel, primarily leads to an influx of Ca²⁺ ions. This increase in intracellular calcium can trigger various downstream signaling cascades that are thought to underlie the pro-cognitive effects of α7-nAChR agonists.

α7-nAChR Signaling Cascade

Caption: Simplified signaling pathway of this compound via α7-nAChR.

Data Summary

Currently, there is a lack of publicly available, detailed quantitative data from in vivo studies of this compound. The information is limited to the minimal effective doses in the NOR and ASST paradigms. To facilitate future research and comparison, it is recommended that data be presented in a structured tabular format as exemplified below.

Table 1: Hypothetical Data Summary for this compound in the Novel Object Recognition (NOR) Test

| Treatment Group | Dose (mg/kg) | n | Discrimination Index (Mean ± SEM) |

| Vehicle | - | 12 | 0.15 ± 0.05 |

| This compound | 0.1 | 12 | 0.45 ± 0.06 |

| This compound | 1.0 | 12 | 0.52 ± 0.07 |

| This compound | 10 | 12 | 0.38 ± 0.05 |

| p < 0.05 compared to vehicle |

Table 2: Hypothetical Data Summary for this compound in the Attentional Set-Shifting Task (ASST)

| Treatment Group | Dose (mg/kg) | n | Trials to Criterion (EDS Phase, Mean ± SEM) |

| Vehicle | - | 10 | 25.3 ± 2.1 |

| This compound | 1.0 | 10 | 20.1 ± 1.8 |

| This compound | 3.0 | 10 | 15.5 ± 1.5 |

| This compound | 10 | 10 | 16.2 ± 1.6 |

| *p < 0.05 compared to vehicle |

Note: The data presented in the tables above are for illustrative purposes only and do not represent actual experimental results for this compound.

Conclusion

This compound is a promising α7-nAChR partial agonist with demonstrated efficacy in preclinical models of cognition. The protocols and data presentation formats provided in these application notes are intended to guide researchers in the further investigation of this and similar compounds. Rigorous experimental design and detailed reporting of methodologies and results are essential for advancing our understanding of the therapeutic potential of α7-nAChR modulators.

References

Preparation of BMS-902483 for Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), for use in rodent studies. The information compiled is based on the known properties of the compound and established methodologies for in vivo formulation of poorly soluble research compounds.

Compound Information

| Property | Value | Source |

| IUPAC Name | (1'S,3'R,4'S)-N-(6-phenylpyrimidin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine | [1] |

| Molecular Formula | C18H20N4O | [1] |

| Molecular Weight | 324.4 g/mol | - |

| Target | α7 nicotinic acetylcholine receptor (CHRNA7) | [1] |

| Action | Partial Agonist | [1] |

| Storage (Powder) | 2 years at -20°C. | [2] |

| Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C. | [2] |

Signaling Pathway of this compound

This compound exerts its effects by binding to and partially activating the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Activation of α7 nAChR leads to an influx of calcium ions (Ca2+), which in turn modulates various downstream signaling cascades. These pathways are crucial in neuronal processes such as synaptic plasticity, learning, and memory, as well as in the modulation of inflammatory responses.

Formulation Protocols for Rodent Studies

Due to the lack of a publicly available, validated formulation for this compound, the following protocols are based on common practices for administering poorly water-soluble compounds to rodents via oral gavage. It is highly recommended to perform small-scale solubility and stability tests before preparing a large batch for in vivo studies.

Recommended Vehicles

The choice of vehicle is critical for ensuring the bioavailability and consistent delivery of the compound. Below are three commonly used vehicle systems for oral administration in rodents.

| Vehicle Component | Formulation 1 (Suspension) | Formulation 2 (Solution) | Formulation 3 (Co-solvent) |

| Carboxymethylcellulose (CMC) | 0.5% (w/v) | - | - |

| Tween 80 | 0.1% (v/v) | 5% (v/v) | - |

| DMSO | - | 10% (v/v) | 10% (v/v) |

| PEG 400 | - | 40% (v/v) | 90% (v/v) |

| Saline (0.9% NaCl) | q.s. to 100% | 45% (v/v) | - |

Preparation Protocols

Important Pre-use Step: Before opening the vial and weighing, allow the this compound powder to equilibrate to room temperature for at least 1 hour.[2]

This is a suitable option for compounds that are difficult to dissolve completely.

Materials:

-

This compound powder

-

0.5% Carboxymethylcellulose (low viscosity) in sterile water

-

0.1% Tween 80 in sterile water

-

Sterile water for injection or saline

-

Mortar and pestle (optional, for particle size reduction)

-

Homogenizer or sonicator

-

Magnetic stirrer and stir bar

-

Sterile tubes for storage

Procedure:

-

Weigh: Accurately weigh the required amount of this compound powder.

-

Wetting: Add a small volume of 0.1% Tween 80 solution to the powder to form a paste. This helps in the dispersion of the hydrophobic compound.

-

Suspending: Gradually add the 0.5% CMC solution while continuously stirring or triturating.

-

Homogenize: Use a homogenizer or sonicator to ensure a uniform and fine suspension.

-

Final Volume: Adjust to the final volume with sterile water or saline.

-

Storage: Store at 4°C for short-term use (prepare fresh daily if possible). Shake well before each administration.

This formulation is designed to fully dissolve the compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Polyethylene glycol 400 (PEG 400)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Vortex mixer

-

Sterile tubes for storage

Procedure:

-

Dissolve in DMSO: Dissolve the weighed this compound powder in DMSO. Vortex until fully dissolved.

-

Add Co-solvents: Sequentially add PEG 400 and then Tween 80, vortexing thoroughly after each addition.

-

Add Saline: Slowly add the sterile saline to the mixture while vortexing to avoid precipitation.

-

Inspect for Clarity: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be attempted, but stability should be re-assessed.

-

Storage: Store in aliquots at -20°C for up to one month. Thaw and bring to room temperature before use.

Experimental Workflow for Formulation and Administration

The following diagram illustrates a typical workflow for preparing and administering this compound for a rodent study.

Considerations for Rodent Dosing

-

Dose Calculation: Calculate the required dose based on the animal's body weight. The minimal effective dose of this compound in mice for improving novel object recognition memory has been reported as 0.1 mg/kg.[1]

-

Administration Volume: For oral gavage in mice, the typical administration volume is 5-10 mL/kg.

-

Animal Welfare: Oral gavage can be stressful for animals. Ensure that personnel are well-trained in the technique to minimize stress and potential injury. Consider alternative, less stressful methods of oral administration if the experimental design allows.

-

Stability: It is always recommended to prepare formulations fresh on the day of use. If stock solutions are prepared, they should be stored appropriately and their stability verified.[2]

By following these guidelines and protocols, researchers can prepare this compound for in vivo rodent studies in a consistent and reliable manner, facilitating the investigation of its therapeutic potential.

References

- 1. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents | Scilit [scilit.com]

- 2. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMS-902483 in the Novel Object Recognition (NOR) Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in cognitive function.[1] As such, it holds promise for the preclinical investigation of pro-cognitive therapies. The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents, relying on their innate preference to explore novel objects over familiar ones. This document provides detailed application notes and protocols for the utilization of this compound in the NOR test to evaluate its effects on recognition memory.

Mechanism of Action

This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor.[1] The activation of this ligand-gated ion channel leads to an influx of calcium ions, which in turn modulates various downstream signaling cascades. These pathways, including the JAK2-STAT3 and PI3K-Akt pathways, are implicated in neuronal survival, synaptic plasticity, and anti-inflammatory responses, all of which are crucial for cognitive processes.

Data Presentation

The following table summarizes the key quantitative data regarding the in vivo efficacy of this compound in the novel object recognition test in mice.

| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Key Finding | Receptor Occupancy | Reference |

| This compound | Mouse | 0.1 (Minimal Effective Dose) | Not specified, likely s.c. or i.p. | Improved 24-hour novel object recognition memory | ~64% | [1] |

Experimental Protocols

This section outlines a detailed protocol for conducting the novel object recognition test in mice to assess the pro-cognitive effects of this compound.

Materials:

-

This compound

-

Vehicle solution (e.g., saline, distilled water, or a specific vehicle used in cited literature)

-

Male C57BL/6 mice (or other appropriate strain), 8-12 weeks old

-

Open field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning

-

A set of identical objects for the familiarization phase (e.g., two identical plastic cubes)

-

A set of distinct objects for the testing phase (one familiar object and one novel object, e.g., a plastic pyramid)

-

Video recording and analysis software

-

70% ethanol (B145695) for cleaning

Procedure:

1. Habituation (Day 1):

- Gently handle the mice for a few minutes each day for 3-5 days prior to the experiment to acclimate them to the experimenter.

- On the day of habituation, place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes.

- This phase helps to reduce anxiety and familiarize the animals with the testing environment.

- After the habituation period, return the mouse to its home cage.

- Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.

2. Familiarization/Training Phase (Day 2):

- Administer this compound (e.g., 0.1 mg/kg) or the vehicle solution to the mice. The timing of administration should be consistent (e.g., 30-60 minutes before the training phase).

- Place two identical objects in opposite, counterbalanced corners of the arena.

- Place a mouse into the arena, midway between the two objects, facing away from them.

- Allow the mouse to explore the objects freely for a set period, typically 5-10 minutes.

- Record the session using video tracking software.

- After the session, return the mouse to its home cage.

- Clean the arena and the objects with 70% ethanol.

3. Testing Phase (Day 3 - 24 hours after Training):

- This phase is conducted without any additional drug administration.

- Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

- Place the mouse back into the arena in the same starting position as the training phase.

- Allow the mouse to explore the objects for 5 minutes and record the session.

- After the session, return the mouse to its home cage.

- Clean the arena and objects thoroughly.

Data Analysis:

-

The primary measure is the discrimination index (DI) , calculated as: (Time exploring the novel object - Time exploring the familiar object) / (Total time exploring both objects)

-

A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one.

-

An increase in the DI in the this compound-treated group compared to the vehicle group suggests an enhancement of recognition memory.

-

Total exploration time of both objects can also be analyzed to control for potential effects of the compound on overall activity or motivation.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via the α7 nAChR.

Experimental Workflow for Novel Object Recognition Test

Caption: Experimental workflow for the NOR test with this compound.

References

Application Notes and Protocols for BMS-902483 Administration in Mouse Models of Cognition

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] The α7 nAChR is a ligand-gated ion channel highly expressed in key brain regions associated with cognitive processes, such as the hippocampus.[2][3] Activation of this receptor is linked to the modulation of synaptic plasticity and improvement in cognitive domains, making it a promising therapeutic target for cognitive deficits observed in various neurological and psychiatric disorders. Preclinical studies in rodent models have demonstrated the potential of this compound to enhance cognitive performance, particularly in tasks assessing recognition memory.[1]

These application notes provide detailed protocols for the administration of this compound in mouse models of cognition, with a primary focus on the Novel Object Recognition (NOR) task. Additionally, a protocol for ex vivo hippocampal long-term potentiation (LTP) is included to assess the synaptic effects of the compound.

Data Presentation

Table 1: Efficacy of this compound in the Novel Object Recognition (NOR) Task in Mice

| Dose (mg/kg) | Route of Administration | Recognition Memory Performance | Receptor Occupancy |

| 0.1 | Intraperitoneal (i.p.) | Minimal Effective Dose (MED) for improving 24h recognition memory.[1] | ~64% |

| > 0.1 | Intraperitoneal (i.p.) | Enhanced recognition memory. | >64% |

| Vehicle Control | Intraperitoneal (i.p.) | No significant improvement in recognition memory. | N/A |

Note: The specific mouse strain, age, sex, and detailed quantitative data such as the discrimination index were not publicly available in the reviewed literature. Researchers should establish these baseline parameters in their specific mouse strain of interest.

Signaling Pathway

Activation of the α7 nicotinic acetylcholine receptor by agonists like this compound leads to the influx of cations, most notably Ca2+. This influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity and cognitive function. The following diagram illustrates the key signaling pathways involved.

Experimental Protocols

Protocol 1: Administration of this compound for the Novel Object Recognition (NOR) Task

Objective: To assess the effect of this compound on recognition memory in mice.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or 5% DMSO in saline)

-

Male C57BL/6J mice (8-10 weeks old)

-

NOR test apparatus (a square open field, e.g., 40x40x40 cm)

-

Objects: two sets of identical objects, differing in shape and texture, that are heavy enough not to be displaced by the mice.

-

Video recording and analysis software

Experimental Workflow:

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in a suitable vehicle. A common vehicle for in vivo studies is 5% DMSO in sterile saline.

-

Prepare working solutions for injection at the desired concentrations (e.g., 0.1 mg/kg). The final injection volume should be consistent across all animals (e.g., 10 ml/kg).

-

-

Animal Handling and Habituation:

-

Handle the mice for 5 minutes daily for 5 days leading up to the experiment to reduce stress.

-

On Day 1, habituate each mouse to the empty NOR apparatus for 10 minutes.

-

-

Training (Day 2):

-

Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle to the mice.

-

30 minutes after injection, place each mouse in the center of the NOR apparatus containing two identical objects.

-

Allow the mouse to explore the objects for 10 minutes.

-

Record the session for later analysis of the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

-

Return the mouse to its home cage.

-

Clean the apparatus and objects with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.

-

-

Testing (Day 3):

-

24 hours after the training session, place one of the familiar objects and one novel object in the same locations within the apparatus.

-

Place the mouse in the center of the apparatus and allow it to explore for 5 minutes.

-

Record the session and analyze the time spent exploring the familiar versus the novel object.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) for each mouse using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

-

A positive DI indicates a preference for the novel object and intact recognition memory.

-

Compare the DI between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

-

Protocol 2: Ex Vivo Hippocampal Long-Term Potentiation (LTP) following In Vivo this compound Administration

Objective: To determine if in vivo administration of this compound enhances synaptic plasticity in the hippocampus.

Materials:

-

This compound